![molecular formula C13H15N7 B14177535 1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole CAS No. 918313-44-7](/img/structure/B14177535.png)
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is a chemical compound with the molecular formula C₁₃H₁₅N₇ and a molecular weight of 269.305 g/mol . This compound features a pyrrolidine ring, an azidomethyl group, and a phenyltriazole moiety, making it a unique and versatile molecule in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by azidation and triazole formation . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide for the azidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: The phenyltriazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyltriazole derivatives.
Aplicaciones Científicas De Investigación
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The phenyltriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole moiety.
Uniqueness
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is unique due to the combination of its azidomethyl group, pyrrolidine ring, and phenyltriazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
918313-44-7 |
|---|---|
Fórmula molecular |
C13H15N7 |
Peso molecular |
269.31 g/mol |
Nombre IUPAC |
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole |
InChI |
InChI=1S/C13H15N7/c14-18-16-7-11-6-12(8-15-11)20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1 |
Clave InChI |
YSWCCYHNAPHTHH-RYUDHWBXSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3 |
SMILES canónico |
C1C(CNC1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
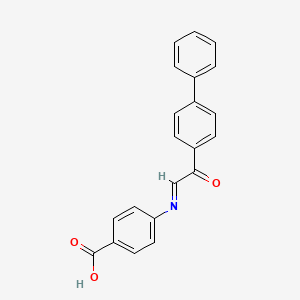

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
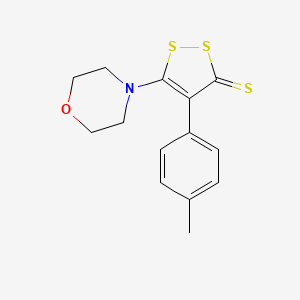

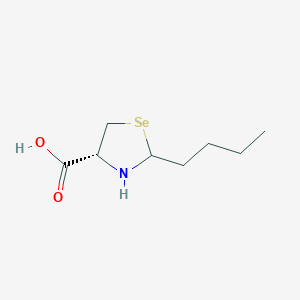

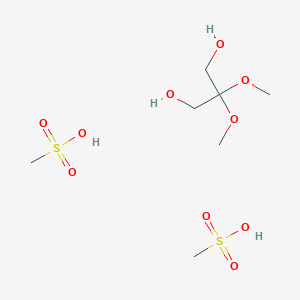

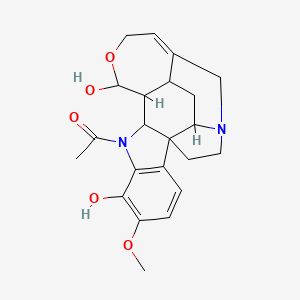
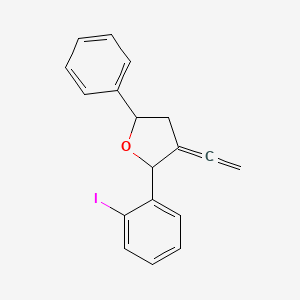
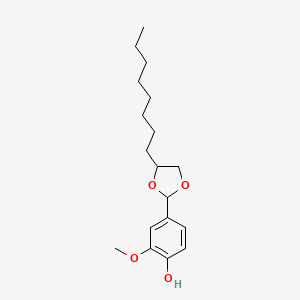
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
